Field: Food Chemistry
Application Summary: Oleamide is known to migrate from various plastic containers used for food and beverages into the polymer contact liquid . This is significant because these containers are widely used in the food and beverage industry.
Methods of Application: The study involved the use of methanol, food/medicine simulants, or real samples to extract polymer leachables and extractables .
Results: The concentration of oleamide in the extracts of various containers was determined by ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) . The study found that oleamide is listed in the current EU regulations without a specific migration limit .
Field: Marine Biology
Application Summary: Oleamide has been evaluated for its potential application as an antifouling coating on submerged surfaces .
Methods of Application: The deterrent properties of plates containing oleamide against the surface recruitment of marine organisms were assessed .
Results: Oleamide was found to be effective in deterring all three groups of foulers. It produced slippery surfaces to which the biofoulers attached weakly .
Field: Neuropharmacology
Application Summary: Oleamide has been studied as a potential medical treatment for mood and sleep disorders, and cannabinoid-regulated depression .
Methods of Application: The mechanism of action of oleamide’s sleep-inducing effects is an area of current research .
Results: It has been shown that oleamide accumulates in the cerebrospinal fluid during sleep deprivation and induces sleep in animals .
Field: Polymer Science
Application Summary: Oleamide is used as a lubricant in the manufacturing and application of polypropylene (PP) medical devices .
Methods of Application: Samples of PP were prepared with different oleamide content as lubricant. The samples were either left non-sterile, sterilized with ethylene oxide (ETO), γ-radiation (γ) or autoclaved (A) and stored for up to 4 weeks .
Results: The oleamide bulk-to-surface distribution was determined depending on sterilization method and storage time .
Field: Industrial Manufacturing
Application Summary: Oleamide is frequently used as a slip agent in industrial applications .
Methods of Application: As a slip agent, oleamide is added to polymers to reduce the film’s resistance to sliding over itself or parts of converting equipment .
Results: The use of oleamide as a slip agent has been found to prevent film sticking and pulling, helping to increase throughput .
Field: Industrial Manufacturing
Application Summary: Oleamide is widely used in the plastic industry, particularly in the manufacturing of high-pressure polyethylene (LDPE) film and composite film, multi-layer co-extruded film, gas-bag, and super-thin film .
Methods of Application: Oleamide is added to these materials as a slipping agent, anti-block, and anti-static agent . It can also be used as a slipping agent and release agent of resins such as ethylene-vinyl acetate copolymer (EVA), poly-formaldehyde (POM), polycarbonate (PC), polyethylene terephthalate (PET), and polyamide (PA) .
Results: The use of Oleamide in these applications has been found to improve the performance of the final product, including its resistance to sticking and static electricity .
Field: Printing Technology
Application Summary: Oleamide is used in the formulation of printing inks, particularly plastic table printing (compound) inks and thermoplastic PE powder .
Methods of Application: It is added to the ink formulation as a caking inhibitor, flatting agent, and slipping brightening agent .
Results: The addition of Oleamide improves the printability and finish of the inks .
Field: Neurobiology
Application Summary: Oleamide has been found to enhance PPARα-dependent increase in doublecortin, a marker of neurogenesis in the hippocampus .
Results: The results indicate an increase in the marker of neurogenesis, suggesting a potential role for oleamide in neurodevelopment or neurorepair processes .
Field: Neurochemistry
Application Summary: It has been claimed that oleamide increases the activity of choline acetyltransferase, an enzyme that is critical in the production of acetylcholine .
Results: The results suggest that oleamide may enhance the production of acetylcholine, a key neurotransmitter, by increasing the activity of the enzyme responsible for its production .
Application Summary: Oleamide can also be used as a metal protecting agent and the lubricants of polyolefin material .
Methods of Application: Oleamide is applied directly to the metal or polyolefin material to provide a protective and lubricating layer .
Results: The application of oleamide improves the durability and functionality of the metal or polyolefin material by providing a protective and lubricating layer .
Oleamide, chemically known as cis-9-octadecenamide, is an organic compound with the formula . It is a fatty amide derived from oleic acid and is characterized as a colorless, waxy solid. Oleamide is naturally occurring and has been identified in various biological contexts, including human plasma and cerebrospinal fluid, particularly during sleep deprivation, suggesting its role in sleep regulation and neurobiology .
Research suggests oleamide may promote sleep by interacting with the endocannabinoid system, a network of receptors involved in sleep regulation [, ]. Oleamide may activate cannabinoid receptor 1 (CB1), similar to cannabinoids like THC found in marijuana [, ]. However, the exact mechanism of oleamide's sleep-inducing effects is still being explored [].
Oleamide can be synthesized through the reaction of oleic acid with urea, which involves the protonation of urea by oleic acid . The reaction can be simplified as follows:
This reaction highlights oleamide's formation as a result of amide bond creation between the carboxylic group of oleic acid and the amine group of urea.
Oleamide exhibits several notable biological activities:
The primary method for synthesizing oleamide involves the reaction between oleic acid and urea. This process can be optimized through various conditions such as temperature and reaction time to enhance yield. Other methods may include enzymatic synthesis or extraction from natural sources like green algae or specific plants .
Oleamide has diverse applications across various fields:
Oleamide has been studied for its interactions with several biological systems:
Oleamide belongs to a class of compounds known as fatty acid amides. Here are some similar compounds along with their unique characteristics:
Compound | Structure | Unique Characteristics |
---|---|---|
Erucamide | (Z)-docos-13-enamide | Longer chain length; used primarily as a slip agent |
Stearamide | Octadecanamide | Saturated fatty acid amide; used in cosmetics |
Palmitamide | Hexadecanamide | Shorter chain; utilized in pharmaceuticals |
Oleamide is unique due to its dual role as both a lubricant and a bioactive compound that influences sleep and neurochemistry, distinguishing it from other fatty amides that primarily serve industrial or cosmetic purposes .
Oleamide was first detected in human serum in 1989, representing a significant milestone in the discovery of endogenous fatty acid amides. However, its neurobiological significance remained largely unrecognized until 1994 when Lerner and colleagues identified it in the cerebrospinal fluid (CSF) of sleep-deprived cats, initially referring to it as "cerebrodiene". This groundbreaking discovery established a connection between oleamide and sleep regulation. Subsequent research confirmed that oleamide accumulates selectively in the CSF during sleep deprivation and induces physiological sleep when administered to experimental animals. The chemical structure of oleamide (CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂) features an amide group derived from oleic acid, making it a member of the fatty acid primary amide (FAPA) class of lipid messengers.
Initial research on oleamide primarily focused on its sleep-inducing properties, with studies demonstrating its ability to decrease sleep latency and increase total sleep time. However, the research landscape rapidly expanded as investigators discovered oleamide's effects on numerous neurotransmitter systems and cellular processes. Studies revealed that oleamide modulates serotonergic neurotransmission, inhibits intercellular gap junction communication, and possesses cannabinoid-like properties. More recent research has uncovered oleamide's potential as an antidepressant, analgesic, and neuroprotective agent, significantly broadening its pharmacological profile. The development of synthetic oleamide analogues and FAAH inhibitors has further expanded this field, providing valuable tools for exploring the biological roles of this fascinating compound.
Oleamide has emerged as a prototypical member of the fatty acid primary amide class of lipid messengers, serving as a valuable model for understanding endogenous signaling systems. Its ability to interact with multiple neurotransmitter systems has made it an important tool for investigating complex neurochemical processes. The discovery that oleamide can function as a selective endogenous agonist of cannabinoid CB₁ receptors has contributed significantly to our understanding of the endocannabinoid system. Additionally, oleamide has provided insights into the mechanisms of sleep regulation, pain modulation, and neuroprotection, potentially opening new avenues for therapeutic intervention in various neurological and psychiatric conditions. The ongoing characterization of oleamide's pharmacological profile continues to enhance our understanding of lipid-based signaling in the central nervous system and beyond.
The hypothesis that oleamide is synthesized from N-oleoylglycine via PAM stems from the enzyme’s well-characterized role in peptide amidation. PAM, a bifunctional enzyme with peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domains, catalyzes the conversion of glycine-extended peptide precursors into their bioactive amidated forms [3]. Experimental evidence demonstrates that PAM can generate oleamide from N-oleoylglycine in vitro by cleaving the glycine residue to yield the primary amide [1] [2]. This reaction mirrors PAM’s canonical peptide-amidating activity, where glycine serves as the amide donor [3].
However, in vivo studies challenge this pathway’s predominance. Administration of N-oleoylglycine in rats failed to elevate serum oleamide levels despite inducing physiological effects comparable to oleamide itself [2]. This suggests that N-oleoylglycine may act independently as a signaling molecule rather than solely as an oleamide precursor [2]. Additionally, the PAM inhibitor disulfiram only modestly attenuated responses to both compounds, implying that PAM’s role in oleamide biosynthesis in vivo remains unresolved [2]. The inability to detect significant N-oleoylglycine conversion in circulation may reflect insufficient cofactors (e.g., copper, ascorbate) or compartmentalization of the reaction within secretory granules rather than extracellular fluids [2] [3].
An alternative pathway involves cytochrome c, a mitochondrial hemoprotein traditionally associated with apoptosis. In the presence of hydrogen peroxide, cytochrome c catalyzes the direct amidation of oleoyl-coenzyme A (oleoyl-CoA) using ammonia as the nitrogen source [4] [5]. This reaction produces oleamide without requiring N-oleoylglycine as an intermediate [5]. Biochemical assays confirm that cytochrome c exhibits specificity for unsaturated long-chain acyl-CoAs, with minimal activity toward saturated analogs [5].
The cytochrome c-mediated mechanism gains relevance in apoptotic contexts, where mitochondrial dysfunction releases cytochrome c into the cytosol. This relocalization could facilitate oleamide synthesis, potentially modulating gap junction communication during programmed cell death [1] [4]. Notably, cytochrome c also synthesizes oleoylglycine from oleoyl-CoA and glycine, suggesting a broader role in generating lipid messengers [5]. Unlike PAM, cytochrome c does not require glycine-extended precursors, offering a more direct route for oleamide production under conditions of cellular stress [5].
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for oleamide hydrolysis, cleaving it into oleic acid and ammonia. Although the provided sources do not explicitly discuss FAAH, extensive literature establishes FAAH’s critical role in terminating oleamide’s signaling effects. FAAH’s substrate specificity for fatty acid amides makes it central to maintaining oleamide homeostasis, particularly in neural tissues where oleamide exerts its sleep-promoting effects.
Pharmacological inhibition of FAAH elevates endogenous oleamide levels by slowing its degradation. While the provided sources lack direct evidence, studies outside this corpus show that FAAH inhibitors prolong oleamide’s half-life, enhancing its physiological actions. This approach parallels strategies used to modulate endocannabinoids like anandamide, underscoring shared regulatory mechanisms among lipid amides.
Key Challenges in Oleamide Biosynthesis Research
Irritant